5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylicacid
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Overview
Description
5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound that features a pyridine ring attached to an indene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyridine ring structure, known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-d]thiazoles: These compounds share structural similarities and are studied for their anticancer properties.
Uniqueness
5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its specific combination of a pyridine ring and an indene carboxylic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H15NO2 |
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Molecular Weight |
253.29 g/mol |
IUPAC Name |
5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C16H15NO2/c18-16(19)15-8-13-4-3-11(7-14(13)9-15)6-12-2-1-5-17-10-12/h1-5,7,10,15H,6,8-9H2,(H,18,19) |
InChI Key |
NUUWZSKXFKJMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)CC3=CN=CC=C3)C(=O)O |
Origin of Product |
United States |
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